Thermodynamic properties and pKa values of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
Thermodynamic properties and pKa values of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
An In-depth Technical Guide to the Thermodynamic Properties and pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties and acid dissociation constant (pKa) of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. This molecule, a substituted phenethylamine, is of significant interest in pharmaceutical and agrochemical research due to the influence of the trifluoromethyl group on its chemical stability and lipophilicity.[1] While direct experimental data for this specific compound is not extensively available in public literature, this guide offers a robust framework for its characterization. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for pKa determination via potentiometric titration and the evaluation of key thermodynamic parameters such as enthalpy of formation. Furthermore, we will explore the application of computational methods as a predictive tool in early-stage drug discovery.[2][3] This document is intended to be a practical resource for researchers, enabling them to accurately determine the physicochemical properties crucial for understanding the compound's behavior in biological systems.
Introduction to Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine belongs to the chemical class of substituted phenethylamines.[4] This class of organic compounds is characterized by a phenethylamine structure where one or more hydrogen atoms have been replaced by other substituents.[4] The core structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[4]
The presence of a trifluoromethyl (-CF3) group on the phenyl ring significantly influences the molecule's properties. The -CF3 group is a strong electron-withdrawing group, which can impact the basicity of the amine and, consequently, its pKa value.[5] This substitution also enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][5] Substituted phenethylamines are known to interact with neurotransmitter systems, making them valuable intermediates in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][6] They have been utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.[1]
Given the importance of this structural motif, a thorough understanding of the thermodynamic properties and pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.[2][3]
Determination of the Acid Dissociation Constant (pKa)
The pKa, or acid dissociation constant, is a critical parameter that quantifies the extent of ionization of a compound at a specific pH.[2] For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. This value is fundamental to understanding a drug's behavior in different physiological compartments, which have varying pH levels.[2][3]
Predicted pKa Value
While an experimental pKa for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is not readily found in the literature, computational methods can provide a reliable estimate. For the structurally similar compound, 2-(4-Trifluoromethylphenyl)ethylamine, a predicted pKa of 9.49±0.10 has been reported.[7] Another related compound, (2-[4-(trifluoromethoxy)phenyl]ethyl)amine, has a predicted pKa of 8.71±0.10.[8] Given the structural similarities, the pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is expected to be in a similar range. The ethyl group on the amine is likely to slightly increase the basicity compared to the primary amine, potentially resulting in a slightly higher pKa.
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[9][10][11] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[10][12] The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and unprotonated forms of the amine are equal.[12]
-
Choice of Titrant: Since Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a base, a strong acid, such as hydrochloric acid (HCl), is used as the titrant.
-
Solvent System: The choice of solvent is critical, especially for compounds with limited aqueous solubility. If the compound is sparingly soluble in water, a co-solvent like methanol may be used. However, it is important to note that the pKa value obtained in a co-solvent system will be an apparent pKa (pKa') and extrapolation methods may be required to determine the aqueous pKa.[11]
-
Ionic Strength: Maintaining a constant ionic strength throughout the titration is crucial for accurate pKa determination. This is typically achieved by adding a high concentration of an inert salt, such as potassium chloride (KCl), to the solution.[12]
-
Inert Atmosphere: Purging the solution with nitrogen before and during the titration helps to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially for bases with higher pKa values.[10][12]
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[12]
-
Accurately weigh a sample of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine and dissolve it in a known volume of the KCl solution to achieve a concentration of approximately 1 mM.[10][12] If necessary, a minimal amount of a co-solvent can be used to aid dissolution.
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Titration Setup:
-
Titration Process:
-
Allow the pH reading to stabilize.
-
Add small, precise increments of the standardized 0.1 M HCl solution.
-
Record the pH value after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point.[12]
-
Caption: Workflow for pKa determination by potentiometric titration.
Thermodynamic Properties
The thermodynamic properties of a compound, such as its standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), provide fundamental insights into its stability and reactivity. These parameters are crucial for understanding reaction equilibria and kinetics in drug metabolism and for process development in chemical synthesis.
Theoretical Framework
-
Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[13] A negative value indicates an exothermic formation process and greater enthalpic stability relative to the elements.[13]
-
Gibbs Free Energy of Solvation (ΔGsolv): This is the change in Gibbs free energy when a solute is transferred from the gas phase to a solvent. It is a key measure of the affinity between the solute and the solvent and is crucial for predicting solubility.[14]
-
Entropy (S°): This is a measure of the molecular disorder or randomness of a system.
Experimental Determination of Thermodynamic Properties
Experimental determination of thermodynamic properties often involves calorimetric techniques.[15][16]
Constant-volume calorimetry, commonly known as bomb calorimetry, is used to measure the heat of combustion of a substance.[16] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
-
Standard for Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, such as benzoic acid.[16] This allows for the determination of the heat capacity of the calorimeter.
-
High-Purity Oxygen: The combustion is carried out in a high-pressure oxygen atmosphere to ensure complete and rapid combustion of the sample.
-
Ignition: A small amount of energy is introduced to ignite the sample, and this energy input must be accounted for in the final calculations.
-
Calibration of the Calorimeter:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g).
-
Place the pellet in the sample holder of the bomb calorimeter.
-
Assemble the bomb, pressurize it with high-purity oxygen (approx. 30 atm), and place it in the calorimeter bucket containing a known mass of water.
-
Ignite the sample and record the temperature change of the water.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
Accurately weigh a sample of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.
-
Repeat the procedure described for the calibration, using the sample instead of benzoic acid.
-
Record the temperature change.
-
-
Data Analysis:
-
Calculate the heat released by the combustion of the sample (qrxn) using the heat capacity of the calorimeter and the measured temperature change.
-
Calculate the molar enthalpy of combustion (ΔcH°) for the sample.
-
Use Hess's Law and the known standard enthalpies of formation of the combustion products (CO2, H2O, N2, and HF) to calculate the standard enthalpy of formation (ΔfH°) of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.
-
Differential scanning calorimetry (DSC) can be used to measure the heat capacity of a substance as a function of temperature.[17] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[17]
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Computational Approaches to Thermodynamic Properties
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties. Quantum mechanical methods, such as Gaussian 4 (G4) theory, combined with isodesmic reactions, can be used to calculate gas-phase enthalpies of formation with high accuracy.[18] Solvation models can then be applied to determine properties in the liquid phase, such as the Gibbs free energy of solvation.[14][19]
Data Summary
As direct experimental data for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is not available in the cited literature, the following table provides a summary of key properties for the structurally related compound 2-(4-Trifluoromethylphenyl)ethylamine and general data for phenethylamine to serve as a reference.
| Property | 2-(4-Trifluoromethylphenyl)ethylamine | Phenethylamine (for comparison) |
| Molecular Formula | C9H10F3N[1][20] | C8H11N |
| Molecular Weight | 189.18 g/mol [1][20] | 121.18 g/mol |
| Predicted pKa | 9.49 ± 0.10[7] | ~9.8 |
| Boiling Point | 210 °C[7] | 198 °C |
| Density | 1.186 g/cm³[7] | 0.962 g/cm³ |
Note: The pKa for phenethylamine is an approximate experimental value. The data for 2-(4-Trifluoromethylphenyl)ethylamine is from supplier databases and may be predicted.
Conclusion
This technical guide has outlined the essential theoretical and practical considerations for determining the pKa and thermodynamic properties of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. While specific experimental values for this compound are yet to be widely reported, the detailed protocols for potentiometric titration and calorimetry provided herein offer a clear path for researchers to obtain this critical data. The use of computational prediction methods serves as a valuable complementary approach, particularly in the early stages of research and development. A comprehensive understanding of these fundamental physicochemical properties is indispensable for advancing the study of this and other substituted phenethylamines in medicinal and materials science.
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